5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

Medicinal Chemistry Building Block Derivatization

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (CAS 500341-70-8) combines a 5‑amino group (HBD=1), a 2‑chloro leaving group, a 3‑cyano moiety, and a 4‑methoxy electron‑donating substituent. Its balanced XLogP3 of 1.2 and TPSA of 71.9 Ų position it in favourable drug‑like space for hit‑to‑lead programmes, while the crystalline solid (mp 130–131 °C) enables accurate automated dispensing. Insist on ≥97% purity to ensure reproducible SAR data and avoid confounding impurities.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62
CAS No. 500341-70-8
Cat. No. B3019401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile
CAS500341-70-8
Molecular FormulaC8H8ClN3O
Molecular Weight197.62
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)Cl)C#N)OC)N
InChIInChI=1S/C8H8ClN3O/c1-4-6(11)7(13-2)5(3-10)8(9)12-4/h11H2,1-2H3
InChIKeyGRUORQXCYIJATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (CAS 500341-70-8) Technical Profile for Research Procurement


5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a trisubstituted nicotinonitrile derivative bearing a 5-amino group, a 2-chloro substituent, a 4-methoxy group, and a 6-methyl group on the pyridine ring. The compound (CAS 500341-70-8) has a molecular formula of C8H8ClN3O and a molecular weight of 197.62 g/mol . Its structure combines multiple reactive handles (amino, chloro, methoxy, cyano) that support diverse derivatization strategies in medicinal chemistry and agrochemical research. As a nicotinonitrile scaffold, it is structurally related to building blocks employed in kinase inhibitor discovery and enzyme modulation programs .

Why Nicotinonitrile Building Blocks Cannot Be Casually Substituted: The 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile Differentiation Case


Close analogs within the nicotinonitrile family often exhibit significantly divergent physicochemical profiles that directly impact downstream synthetic utility and biological screening outcomes. Even seemingly minor variations—such as the presence or absence of a 5-amino group, a 4-methoxy substituent, or a 6-methyl group—can alter hydrogen-bonding capacity, lipophilicity, and reactive handle availability . For example, 2-chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5) lacks the 5-amino group, resulting in zero hydrogen-bond donors and a higher calculated logP, which may reduce aqueous solubility and preclude key amide bond-forming steps [1]. Similarly, 5-amino-2-chloro-6-methylnicotinonitrile (CAS 57183-29-6) omits the 4-methoxy group, lowering both polar surface area and molecular weight, thereby altering permeability and metabolic stability predictions [2]. The following quantitative evidence demonstrates why 5-amino-2-chloro-4-methoxy-6-methylnicotinonitrile occupies a distinct position within this chemical space and why substitution with a generic analog risks compromising research reproducibility and synthetic tractability.

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Synthetic Versatility: Orthogonal Reactive Handles (Amino, Chloro, Cyano) vs. Amino-Deficient Analog

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile contains three orthogonal reactive groups (5-amino, 2-chloro, 3-cyano) that enable sequential, chemoselective derivatization. In contrast, the direct analog 2-chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5) lacks the 5-amino group, limiting its functionalization to nucleophilic aromatic substitution at the 2-chloro position or nitrile transformations [1]. The target compound provides one hydrogen bond donor (HBD = 1), whereas the analog offers zero hydrogen bond donors (HBD = 0), a difference that fundamentally alters the compound's capacity for amide coupling, sulfonamide formation, and other amine-specific reactions [2].

Medicinal Chemistry Building Block Derivatization

Optimized Lipophilicity for Drug-Like Property Space: XLogP3 = 1.2 vs. Analog XLogP = 2.2

The target compound exhibits a calculated XLogP3 of 1.2, which falls within the preferred lipophilicity range (1–3) for oral drug candidates . In comparison, the structurally similar analog 2-chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5) has a calculated XLogP of 2.2, representing a 1.0 log unit higher lipophilicity [1]. A logP difference of 1.0 translates to a 10‑fold difference in octanol–water partition coefficient, with potential implications for aqueous solubility and non-specific protein binding.

ADME Lipophilicity Drug-Likeness

Elevated Polar Surface Area for Improved Permeability–Solubility Balance: TPSA = 71.9 Ų vs. 45.9 Ų

Topological Polar Surface Area (TPSA) is a key predictor of intestinal absorption and blood–brain barrier penetration. The target compound has a TPSA of 71.9 Ų, which resides within the favorable range for oral bioavailability (typically <140 Ų) while remaining above the threshold for poor passive diffusion (generally >60 Ų) . In contrast, the analog 2-chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5) has a TPSA of only 45.91 Ų, which may compromise aqueous solubility despite its lower molecular weight [1].

ADME Permeability Solubility

Crystalline Solid with Defined Melting Point (130–131 °C) vs. Low-Melting or Oily Analogs

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a crystalline solid with a reported melting point of 130–131 °C . In contrast, the analog 5-amino-2-chloro-6-methylnicotinonitrile (CAS 57183-29-6), which lacks the 4-methoxy group, has no reported melting point in available vendor documentation and may exist as a low-melting solid or oil [1]. A defined melting point above ambient temperature facilitates straightforward purification by recrystallization and enables accurate weighing and handling in parallel synthesis workflows.

Solid Form Purification Handling

Consistent High Purity Availability (≥97%) from Multiple Qualified Vendors

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is commercially available from multiple reputable suppliers at high purity specifications: 97% purity from Leyan , NLT 98% purity from MolCore , and 95% minimum purity from Fluorochem . This contrasts with several close analogs that may be offered at lower purity grades or from a more limited vendor pool, introducing potential variability in research outcomes. Consistent high-purity sourcing reduces the risk of impurity-driven artifacts in biological assays and ensures reliable synthetic yields.

Purity Reproducibility Supply Chain

Recommended Application Scenarios for 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Orthogonal Derivatization

The combination of a 5-amino group (HBD = 1), a 2-chloro leaving group, and a 3-cyano moiety enables sequential, chemoselective functionalization. This compound is particularly suited for constructing focused libraries of nicotinonitrile-based kinase inhibitors, where the amino group can be acylated, sulfonylated, or alkylated prior to or after chloro displacement . The presence of the 4-methoxy group also provides a tunable electron-donating substituent that can modulate the reactivity of the pyridine ring.

ADME‑Aware Early‑Stage Drug Discovery Screening

With a calculated XLogP3 of 1.2 and TPSA of 71.9 Ų, 5-amino-2-chloro-4-methoxy-6-methylnicotinonitrile occupies a favorable region of drug-like chemical space . This balanced lipophilicity–polarity profile makes it an attractive scaffold for hit-to-lead campaigns targeting orally bioavailable small molecules, as it is predicted to offer acceptable aqueous solubility and permeability without the promiscuity risks associated with higher lipophilicity (e.g., XLogP > 3).

Parallel Synthesis and High‑Throughput Chemistry Workflows

The compound's crystalline nature and defined melting point (130–131 °C) facilitate accurate solid dispensing and storage in automated synthesis platforms . Unlike low‑melting or oily analogs that may require special handling, this compound can be weighed and transferred using standard laboratory equipment, reducing workflow friction in parallel library production.

Reproducible Biological Assay Development and Target Validation

Sourcing from vendors offering ≥97% purity (Leyan, MolCore) ensures that biological screening results are not confounded by impurities . This level of purity, combined with the compound's well-characterized solid-state properties, supports robust SAR studies and enables reliable interpretation of biochemical and cell‑based assay data.

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